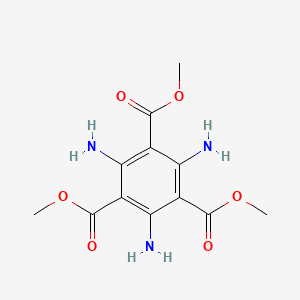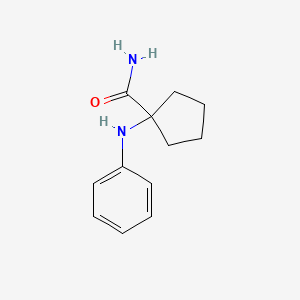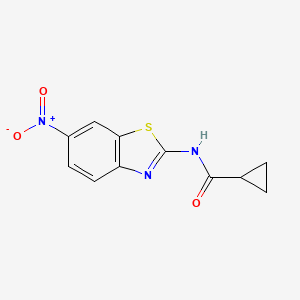
N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a cyclopropanecarboxamide moiety attached to the 2nd position
Preparation Methods
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones.
Formation of Cyclopropanecarboxamide: The cyclopropanecarboxamide moiety can be introduced through the reaction of the benzothiazole derivative with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The cyclopropanecarboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Benzothiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound may be explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide moiety instead of cyclopropanecarboxamide.
N-(6-nitro-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a propanamide moiety.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-piperazinyl)propionamide: A benzothiazole derivative with a different substituent at the 2nd position.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and properties compared to other similar compounds.
Properties
Molecular Formula |
C11H9N3O3S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H9N3O3S/c15-10(6-1-2-6)13-11-12-8-4-3-7(14(16)17)5-9(8)18-11/h3-6H,1-2H2,(H,12,13,15) |
InChI Key |
QQXXKKCRHRSUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


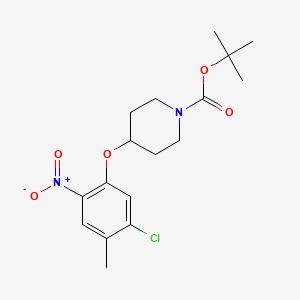
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13883648.png)
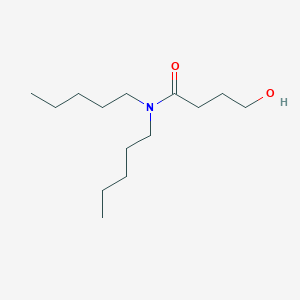
![3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
![7-(4-Methylpyridin-3-yl)-3-phenylthieno[3,2-b]pyridine](/img/structure/B13883663.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)
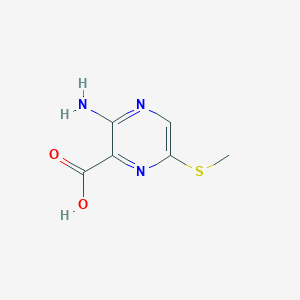
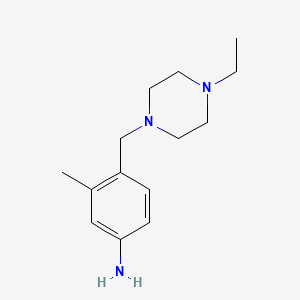
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)

